(5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid
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Overview
Description
(5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid is a compound with the molecular formula C7H12BNO2S and a molecular weight of 185.05 g/mol . This compound features a thiophene ring substituted with a dimethylaminomethyl group and a boronic acid moiety. It is of interest in various fields due to its potential biological activities and utility as a building block in organic synthesis .
Preparation Methods
The synthesis of (5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid typically involves the following steps:
Thiophene Derivative Formation: The thiophene ring is synthesized through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reaction: The dimethylaminomethyl group is introduced via a substitution reaction, where a suitable thiophene derivative reacts with dimethylamine under controlled conditions.
Boronic Acid Introduction:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
(5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid moiety, forming new C-B bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid involves its interaction with specific molecular targets. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
(5-((Dimethylamino)methyl)thiophen-3-yl)boronic acid can be compared with other thiophene derivatives and boronic acids:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties such as anti-inflammatory and anesthetic effects.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H12BNO2S |
---|---|
Molecular Weight |
185.06 g/mol |
IUPAC Name |
[5-[(dimethylamino)methyl]thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C7H12BNO2S/c1-9(2)4-7-3-6(5-12-7)8(10)11/h3,5,10-11H,4H2,1-2H3 |
InChI Key |
OWNFLGYDNRWGKB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=C1)CN(C)C)(O)O |
Origin of Product |
United States |
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